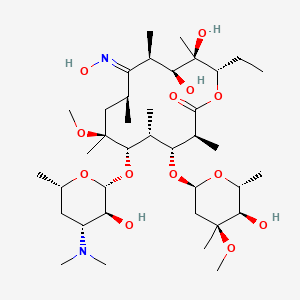![molecular formula C18H14O2 B14118868 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a phenyl group and a dihydrofuranone moiety, making it a unique structure within the dibenzofuran derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like aluminum chloride are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
科学研究应用
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
作用机制
The mechanism of action of 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
相似化合物的比较
Similar Compounds
Dibenzofuran: A simpler structure without the phenyl and dihydrofuranone groups.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
分子式 |
C18H14O2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC 名称 |
3-phenyl-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C18H14O2/c19-15-10-13(12-6-2-1-3-7-12)11-17-18(15)14-8-4-5-9-16(14)20-17/h1-9,13H,10-11H2 |
InChI 键 |
YSPMZUOLESFGCZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=C1OC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)


![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)



![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)


![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)

![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)

